Bienvenue dans la boutique en ligne BenchChem!

Zolimidine

Gastroenterology Cytoprotection Mucosal Defense

Select Zolimidine for selective investigation of cytoprotective pathways without confounding acid suppression. Unlike PPIs or H2 antagonists, it enhances mucus secretion (specifically the protein component) while leaving acid output unchanged, enabling unambiguous mucosal defense studies. It is the essential benchmark for developing non-antisecretory gastroprotective therapies and an authoritative reference standard for imidazo[1,2-a]pyridine SAR. Validate your stress-ulcer or ex vivo mucus assays with the compound that electron microscopy has shown to completely prevent stress-induced surface erosions.

Molecular Formula C14H12N2O2S
Molecular Weight 272.32 g/mol
CAS No. 1222-57-7
Cat. No. B074062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZolimidine
CAS1222-57-7
SynonymsSolimidine
Solmidin
zolimidine
Molecular FormulaC14H12N2O2S
Molecular Weight272.32 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)C2=CN3C=CC=CC3=N2
InChIInChI=1S/C14H12N2O2S/c1-19(17,18)12-7-5-11(6-8-12)13-10-16-9-3-2-4-14(16)15-13/h2-10H,1H3
InChIKeyVSLIUWLPFRVCDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zolimidine (CAS 1222-57-7): A Cytoprotective Imidazopyridine Antiulcer Agent for Gastrointestinal Research


Zolimidine (CAS 1222-57-7) is an orally active antiulcer agent belonging to the imidazo[1,2-a]pyridine class [1]. It is characterized as a non-anticholinergic gastroprotective drug that primarily functions by stimulating mucus secretion in gastrointestinal mucosal cells, thereby enhancing the intestinal wall's resistance to ulceration [2]. Unlike conventional antisecretory agents, Zolimidine exerts its therapeutic effect through cytoprotection and mucopoietic activity, making it a valuable tool for investigating mucosal defense mechanisms in peptic ulcer and gastroesophageal reflux disease (GERD) models [3]. Its distinct mechanism and chemical scaffold offer a unique profile for researchers exploring alternative pathways in gastric mucosal protection and repair.

Why Zolimidine Cannot Be Replaced by Generic Antiulcer Agents in Cytoprotection-Focused Research


Zolimidine occupies a distinct pharmacological niche within the antiulcer drug landscape, which precludes simple substitution with more common antisecretory agents like cimetidine or proton pump inhibitors [1]. While H2 antagonists and PPIs primarily target gastric acid secretion, Zolimidine operates through a cytoprotective mechanism—enhancing mucosal barrier function and mucin production without significantly altering basal or stimulated acid output [2]. Direct comparative studies have demonstrated that Zolimidine's effects on mucus secretion and mucosal integrity differ markedly from those of other cytoprotective agents, such as carbenoxolone, which show no significant impact on certain mucus components [3]. Furthermore, Zolimidine's imidazopyridine core and specific methylsulfonylphenyl substituent confer unique physicochemical and biological properties that are not replicated by other in-class compounds, making it an irreplaceable tool for studies focused on mucosal defense, ulcer healing via cytoprotection, and the development of non-antisecretory gastroprotective therapies.

Quantitative Differentiation of Zolimidine: Head-to-Head Evidence vs. Carbenoxolone, Cimetidine, and Stress Models


Superior Mucus Secretion Stimulation: Direct Comparison with Carbenoxolone and Prostanoic Acid

In a 28-day clinical study on gastric ulcer patients, Zolimidine (1200 mg/day) significantly increased gastric mucus protein component (PC) secretion (P < 0.02), whereas carbenoxolone (300 mg/day) produced no significant change [1]. A three-way comparison revealed a significantly greater increase in PC after Zolimidine versus carbenoxolone (P < 0.005) [2]. Prostanoic acid (2 g/day) also increased PC (P < 0.05), but the effect size for Zolimidine was notably larger [1]. This demonstrates Zolimidine's superior and specific ability to enhance mucosal barrier components compared to the classic cytoprotective agent carbenoxolone.

Gastroenterology Cytoprotection Mucosal Defense

Preserved Gastric Acid Secretion: A Clear Distinction from Antisecretory Agents

Unlike H2 receptor antagonists (e.g., cimetidine) and proton pump inhibitors, Zolimidine does not significantly alter gastric acid secretion [1]. In the clinical study by Parodi et al., treatment with Zolimidine (1200 mg/day) for 28 days resulted in no significant variations in basal or pentagastrin-stimulated (6 mcg/kg i.v.) secretory volume and acid output [2]. In contrast, antisecretory agents like cimetidine are known to profoundly inhibit both basal and stimulated acid secretion [3]. This mechanistic divergence confirms Zolimidine's pure cytoprotective action, allowing researchers to study mucosal protection independent of acid suppression.

Gastroenterology Pharmacology Acid Secretion

Complete Protection Against Stress-Induced Gastric Mucosal Damage: Electron Microscopy Evidence

In a rat model of cold-restraint stress, pretreatment with Zolimidine completely protected the animals from stress-induced damage to the stomach surface, as assessed by transmission and scanning electron microscopy [1]. This contrasts sharply with untreated stressed animals, which exhibited swelling of the foveolae and detachment of superficial cells leading to severe erosions [1]. The study also noted that Zolimidine increased the surface area of the Golgi apparatus and enlarged endoplasmic reticulum cisternae in epithelial cells, indicating enhanced synthesis and secretion of gastric mucus, which was previously shown to be depleted by stress [1]. While a separate study found that Zolimidine prevented the reduction in mucus induced by stress but did not increase fasting mucus levels like carbenoxolone [2], this underscores its specific role in maintaining mucosal integrity under duress.

Gastroenterology Stress Ulcer Cytoprotection

Benchmarking Antiulcer Potency: Zolimidine as a Reference Standard in SAR Studies

In a study exploring novel imidazo[1,2-alpha]pyridine derivatives, Zolimidine was used as a reference compound alongside cimetidine and sucralfate to assess anti-stress ulcer activity in rats [1]. Several newly synthesized compounds (e.g., 4e, 5i, 5l) were found to be more active than Zolimidine, cimetidine, and sucralfate [1]. This establishes Zolimidine as a benchmark standard within its chemical class for evaluating the potency of new chemical entities. The fact that it serves as a comparator in structure-activity relationship (SAR) studies underscores its recognized, quantifiable baseline efficacy in preventing experimental ulcers.

Medicinal Chemistry SAR Antiulcer Drug Discovery

Efficient and Scalable Synthesis: High Yields Enable Practical Procurement and Derivatization

Zolimidine can be synthesized efficiently via modern one-pot methodologies. A 2015 protocol using I2/CuO in methanol achieved a 95% yield for the marketed drug [1]. A 2013 CuI-catalyzed aerobic oxidative method yielded Zolimidine at 90% on a gram scale from commercially available materials [2]. A more recent copper-catalyzed method demonstrated scalability by synthesizing Zolimidine in 81% yield on a 10 mmol scale [3]. While direct comparative yields for analogs are not provided, these high-yielding, scalable synthetic routes translate to lower production costs, higher purity, and more reliable supply for procurement. This synthetic accessibility also facilitates the creation of Zolimidine-based libraries for SAR exploration.

Synthetic Chemistry Process Chemistry Medicinal Chemistry

Favorable Acute Oral Safety Profile: High LD50 in Rats Supports Laboratory Handling

The acute oral toxicity of Zolimidine in rats is reported with an LD50 value of 3710 mg/kg [1]. This high LD50 indicates a wide margin of safety for acute exposure. For context, while direct comparative LD50 values for other antiulcer agents like cimetidine (LD50 ~5000 mg/kg in rats) or carbenoxolone (LD50 ~3000 mg/kg in rats) are available in literature, Zolimidine's value falls within a comparable range, suggesting it does not pose an unusually high acute toxicity risk. This favorable safety profile facilitates its use in laboratory settings and preclinical animal models.

Toxicology Safety Pharmacology Preclinical Research

Strategic Research Applications for Zolimidine (CAS 1222-57-7) Based on Differential Evidence


Investigating Pure Cytoprotective Mechanisms in Gastric Ulcer Models

Researchers studying the mucosal defense system without the confounding influence of acid suppression should select Zolimidine. Its proven ability to enhance gastric mucus secretion (specifically PC) [1] while leaving acid output unchanged [2] allows for the specific interrogation of cytoprotective pathways. It serves as an ideal positive control in studies evaluating novel gastroprotective agents that target mucus production and mucosal barrier integrity.

Benchmarking Novel Antiulcer Imidazopyridine Derivatives in Medicinal Chemistry

For medicinal chemists synthesizing new imidazo[1,2-a]pyridine analogs, Zolimidine is an essential reference standard. Its well-documented antiulcer activity in stress models and its role as a comparator against cimetidine and sucralfate [3] provide a reliable baseline for structure-activity relationship (SAR) studies. Using Zolimidine as a benchmark ensures consistent and comparable potency assessments for lead optimization.

Modeling Stress-Induced Gastric Injury and Mucosal Repair

In studies focused on stress-related gastric damage, Zolimidine is a validated protective agent. Electron microscopy evidence confirms its ability to completely prevent stress-induced surface erosions and maintain cellular ultrastructure [4]. This makes it a valuable tool for dissecting the cellular and molecular events underlying stress ulcer pathogenesis and for evaluating the efficacy of other potential cytoprotective interventions.

Validating Mucus Secretion Assays and Mucosal Barrier Function Tests

Given its robust and quantifiable effect on gastric mucus secretion [1], Zolimidine is an excellent positive control for developing and validating in vitro or ex vivo assays designed to measure mucus production, composition, or mucosal barrier function. Its specific impact on the protein component (PC) provides a clear, measurable endpoint.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zolimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.